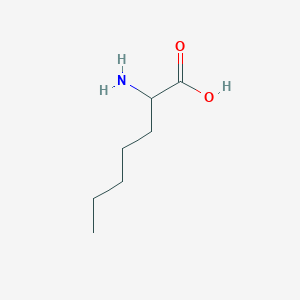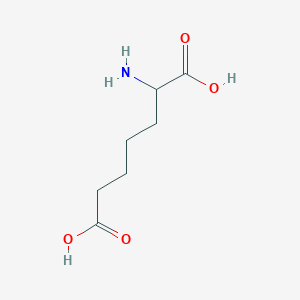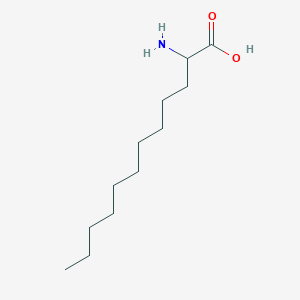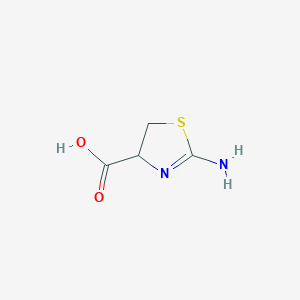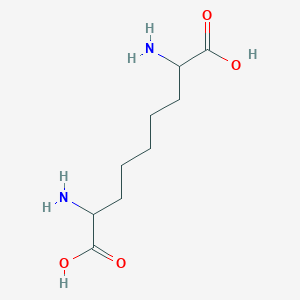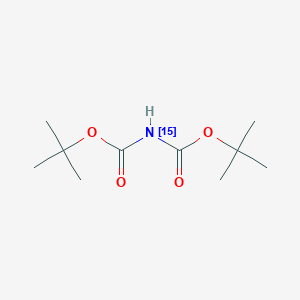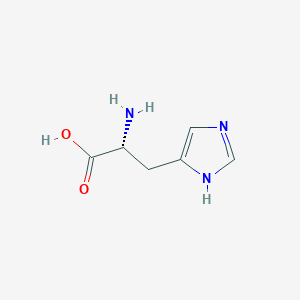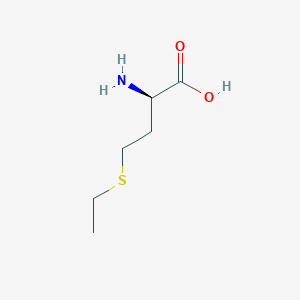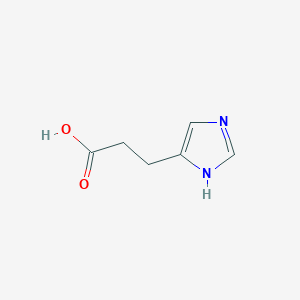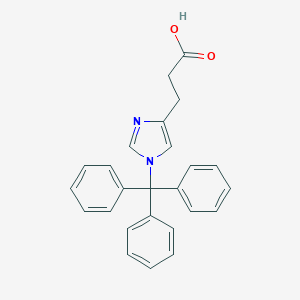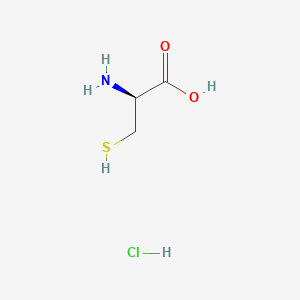
D-4-羟基苯甘氨酸
描述
D-4-羟基苯甘氨酸是一种非蛋白氨基酸,其结构特征是在苯环上连接一个羟基,在α碳上连接一个氨基。 这种化合物存在于各种天然产物中,包括万古霉素等抗生素和相关的糖肽类 。由于其独特的性质和应用,它在制药行业发挥着至关重要的作用。
科学研究应用
D-4-羟基苯甘氨酸在科学研究中具有多种应用:
化学: 它被用作合成各种化合物(包括β-内酰胺类抗生素)的构建块。
生物学: 研究该化合物在天然产物生物合成中的作用。
作用机制
D-4-羟基苯甘氨酸的作用机制包括将其整合到万古霉素等抗生素的结构中。 该化合物与细菌细胞壁合成途径相互作用,抑制肽聚糖的形成,导致细菌死亡 。分子靶点包括参与细胞壁生物合成的酶。
生化分析
Biochemical Properties
D-4-Hydroxyphenylglycine interacts with several enzymes, proteins, and other biomolecules. It is synthesized from the shikimic acid pathway and requires four enzymes to synthesize . The D-4-Hydroxyphenylglycine transaminase enzyme plays a crucial role in its metabolism .
Cellular Effects
It is known to be a potent agonist of group I metabotropic glutamate receptors (mGluRs) mGluR1 and mGluR5 . This suggests that D-4-Hydroxyphenylglycine may influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of D-4-Hydroxyphenylglycine involves several enzymatic reactions. DpgA-D and 4-hydroxyphenylglycine transferase (Pgat) are required for its synthesis . DpgA is a type III polyketide synthase that initiates the synthesis by condensing acetyl-CoA with three molecules of malonyl-CoA .
Temporal Effects in Laboratory Settings
The temporal effects of D-4-Hydroxyphenylglycine in laboratory settings are not well-documented. When whole cells of the recombinant strain R. pickettii MMYY01 were used as the biocatalyst to transform dl-4-hydroxyphenylhydantoin (dl-HPH) to D-4-Hydroxyphenylglycine, the conversion rate reached 94% in the first 9 hours .
Dosage Effects in Animal Models
Animal models have played a critical role in exploring and describing disease pathophysiology and surveying new therapeutic agents .
Metabolic Pathways
D-4-Hydroxyphenylglycine is involved in the polyketide synthase pathway . It interacts with enzymes such as DpgA-D and 4-hydroxyphenylglycine transferase (Pgat) during its synthesis .
Transport and Distribution
It is known that D-4-Hydroxyphenylglycine is enzymatically derived from the polyketide synthase pathway .
Subcellular Localization
It is known that D-4-Hydroxyphenylglycine is enzymatically derived from the polyketide synthase pathway , suggesting that it may be localized in the cytoplasm where these enzymatic reactions occur.
准备方法
合成路线和反应条件
D-4-羟基苯甘氨酸可以通过几种方法合成。一种常见的方法是使用莽草酸途径中的中间体—预苯酸。预苯酸首先通过预苯酸脱氢酶在NAD+作为辅因子的情况下转化为4-羟基苯丙酮酸。然后,该中间体被4-羟基扁桃酸合成酶氧化形成4-羟基扁桃酸,随后被羟基扁桃酸氧化酶氧化生成4-羟基苯甲酰甲酸。 最后,4-羟基苯甘氨酸转氨酶将氨基转移到4-羟基苯甲酰甲酸上,形成D-4-羟基苯甘氨酸 。
工业生产方法
D-4-羟基苯甘氨酸的工业生产通常涉及使用多酶级联途径。例如,已经开发出一种四酶级联途径,用于高效地从L-酪氨酸生产D-4-羟基苯甘氨酸。 这种方法涉及通过特定酶催化中间体的转化,从而获得高产率和纯度 。
化学反应分析
反应类型
D-4-羟基苯甘氨酸会发生各种化学反应,包括:
氧化: 该化合物可以被氧化生成4-羟基苯甲酰甲酸。
还原: 还原反应可以将中间体转化回D-4-羟基苯甘氨酸。
取代: 苯环上的羟基可以参与取代反应。
常用试剂和条件
这些反应中常用的试剂包括用于氧化的NAD+,特定酶如预苯酸脱氢酶和羟基扁桃酸氧化酶,以及用于转氨反应的氨基供体 。
主要产物
相似化合物的比较
D-4-羟基苯甘氨酸与其他苯甘氨酸衍生物类似,例如:
L-4-羟基苯甘氨酸: 该化合物的L-对映异构体,具有不同的生物活性。
3,5-二羟基苯甘氨酸: 另一种在苯环上具有两个羟基的衍生物,用作代谢型谷氨酸受体激动剂.
苯甘氨酸: 没有羟基的母体化合物,在各种合成应用中使用.
属性
IUPAC Name |
(2R)-2-amino-2-(4-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCWONGJFPCTTL-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401014840 | |
| Record name | D-N-(4-Hydroxyphenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22818-40-2 | |
| Record name | D-p-Hydroxyphenylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22818-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyphenylglycine, D-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022818402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-4-hydroxyphenylglycine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04308 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benzeneacetic acid, .alpha.-amino-4-hydroxy-, (.alpha.R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-N-(4-Hydroxyphenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-N-(4-hydroxyphenyl)glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYPHENYLGLYCINE, D-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCM9OIX717 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: D-4-Hydroxyphenylglycine is a key intermediate in the synthesis of semi-synthetic β-lactam antibiotics like amoxicillin []. Immobilized penicillin acylase catalyzes the condensation of 6-aminopenicillanic acid with D-HPG's amide or ester, leading to the production of amoxicillin [].
ANone: Several methods exist for D-HPG preparation. One approach utilizes DL-p-hydroxyphenylglycine, synthesized from phenol and glyoxylic acid. This is then converted into its methyl ester, treated with (+)-tartaric acid, and subsequently hydrolyzed and neutralized to yield D-HPG [].
ANone: Yes, research indicates that whole cells of recombinant Ralstonia pickettii can efficiently produce D-HPG through biocatalytic processes []. Other microorganisms like Pseudomonas putida have been studied for their ability to metabolize D-HPG and related compounds [, , ].
ANone: Yes, penicillin G acylase has been shown to effectively resolve D-phenylglycine and D-4-hydroxyphenylglycine methyl esters in organic solvents []. This enzymatic approach offers a potentially more sustainable route for D-HPG production.
ANone: The presence of a hydroxyl group on the aromatic ring of D-HPG significantly impacts its reactivity and interactions. This hydroxyl group makes the aromatic ring more susceptible to electrophilic aromatic substitutions and can participate in hydrogen bonding, affecting the compound's solubility and binding affinity [].
ANone: Three-dimensional fluorescence spectroscopy has been explored for monitoring semi-synthetic penicillin pharmaceutical wastewater, which may contain D-HPG and related compounds []. This technique utilizes the unique fluorescence properties of D-HPG and its derivatives for detection and quantification [].
ANone: Yes, D-HPG serves as a valuable building block for various organic syntheses. For instance, it's a starting material in the synthesis of (-)-cytoxazone and (+)-5-epi-cytoxazone, compounds with potential applications in immunomodulation [, ].
ANone: Yes, the crystal structure of D-HPG, in its zwitterionic form, has been determined. It reveals a planar hydroxybenzene ring inclined at an angle of 88.89° to the aminoacetate substituent []. Hydrogen bonding networks within the crystal structure are also elucidated [].
ANone: Challenges include optimizing biocatalytic production processes, minimizing waste generation [], and addressing the potential for environmental impact []. Further research is needed to develop sustainable and efficient strategies for D-HPG production and utilization.
ANone: Yes, Density Functional Theory (DFT) calculations have been employed to study novel diphenolic monomers incorporating D-HPG moieties []. These calculations help estimate the properties of new compounds, including their geometric and electronic structures, energy levels (HOMO, LUMO), and heat resistance [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



